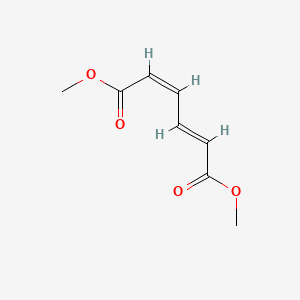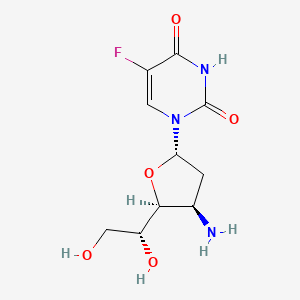
3,3-Difluoro-3-demethoxysporaricin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-3-demethoxysporaricin A is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two fluorine atoms and the absence of a methoxy group, which distinguishes it from its parent compound, sporaricin A. The modifications in its structure confer distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-3-demethoxysporaricin A typically involves multiple steps, starting from readily available precursors. The introduction of fluorine atoms is often achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The demethoxylation process can be carried out using demethylating agents like boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions to ensure selective removal of the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors for better control over reaction parameters and scalability. The process may also incorporate purification techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Difluoro-3-demethoxysporaricin A can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or halogenating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF), halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-3-demethoxysporaricin A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-3-demethoxysporaricin A involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoro-3-demethoxysporaricin A can be compared with other fluorinated compounds and derivatives of sporaricin A. Similar compounds include:
3-Fluoro-3-demethoxysporaricin A: Differing by the presence of a single fluorine atom.
3,3-Difluoro-3-methoxysporaricin A: Featuring a methoxy group instead of the demethoxylated structure.
Sporaricin A: The parent compound with different functional groups.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
83865-96-7 |
|---|---|
Molekularformel |
C16H31F2N5O4 |
Molekulargewicht |
395.45 g/mol |
IUPAC-Name |
2-amino-N-[4-amino-5-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,2-difluoro-6-hydroxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C16H31F2N5O4/c1-7(20)10-4-3-8(21)15(26-10)27-13-9(22)5-16(17,18)14(12(13)25)23(2)11(24)6-19/h7-10,12-15,25H,3-6,19-22H2,1-2H3 |
InChI-Schlüssel |
VSYXNSCGQZXYFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)(F)F)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


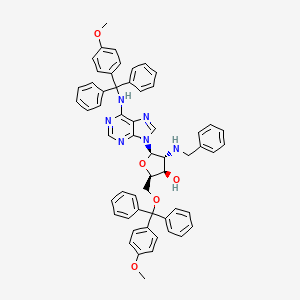


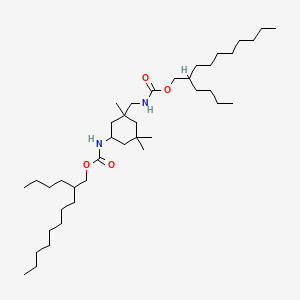
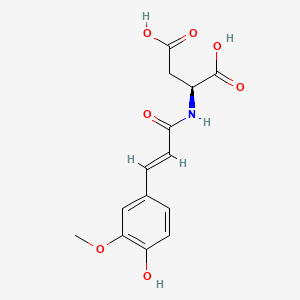

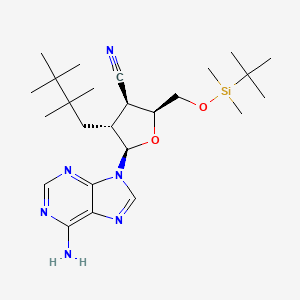
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)



